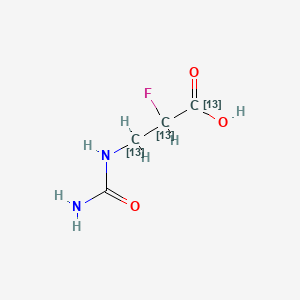
N-Carbamoyl-2-fluoro-beta-alanine-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Carbamoyl-2-fluoro-beta-alanine-13C3 is a stable isotope-labeled compound with the molecular formula C13C3H7FN2O3 and a molecular weight of 153.09 . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a metabolite of Capecitabine, a chemotherapy medication used to treat various cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-fluoro-beta-alanine-13C3 typically involves the incorporation of carbon-13 isotopes into the molecular structure. The synthetic route may include the following steps:
Fluorination: Introduction of a fluorine atom into the beta-alanine structure.
Carbamoylation: Addition of a carbamoyl group to the fluorinated beta-alanine.
Isotope Labeling: Incorporation of carbon-13 isotopes at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification: Purification steps such as crystallization or chromatography to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure the isotopic purity and chemical integrity of the compound.
化学反应分析
Types of Reactions
N-Carbamoyl-2-fluoro-beta-alanine-13C3 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted beta-alanine derivatives.
科学研究应用
N-Carbamoyl-2-fluoro-beta-alanine-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of beta-alanine derivatives.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of Capecitabine in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用机制
The mechanism of action of N-Carbamoyl-2-fluoro-beta-alanine-13C3 involves its interaction with specific molecular targets and pathways. As a metabolite of Capecitabine, it is involved in the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in the death of cancer cells .
相似化合物的比较
Similar Compounds
N-Carbamoyl-beta-alanine: Lacks the fluorine atom and carbon-13 isotopes.
2-Fluoro-beta-alanine: Lacks the carbamoyl group and carbon-13 isotopes.
Beta-alanine-13C3: Lacks the fluorine atom and carbamoyl group.
Uniqueness
N-Carbamoyl-2-fluoro-beta-alanine-13C3 is unique due to its stable isotope labeling and specific functional groups, which make it a valuable tool in scientific research. Its incorporation of carbon-13 isotopes allows for precise quantification and tracking in metabolic studies, while the presence of the fluorine atom and carbamoyl group provides distinct chemical properties .
属性
IUPAC Name |
3-(carbamoylamino)-2-fluoro(1,2,3-13C3)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHAKABFGARQH-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)F)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13C](=O)O)F)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxybenzo[b]thiophene-2-carboxamide dihydrochloride](/img/structure/B564154.png)


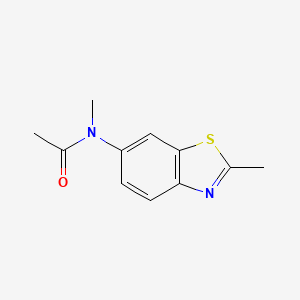
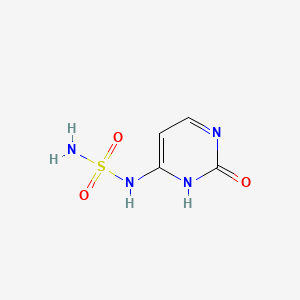
![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)

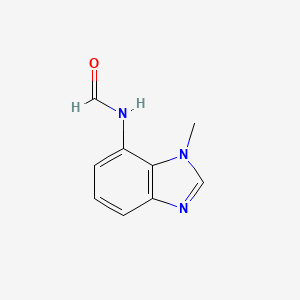
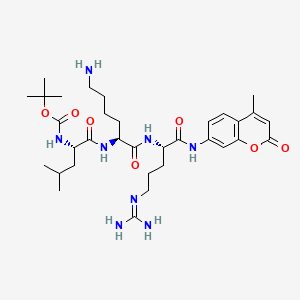
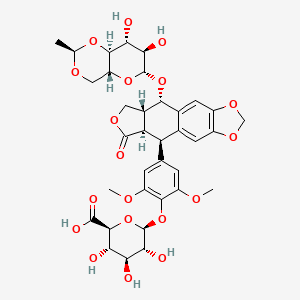
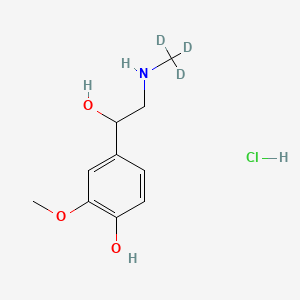
![methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B564174.png)
![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)
